molecular formula C11H18INO B12925735 Candicine iodide CAS No. 1976-98-3

Candicine iodide

Cat. No.: B12925735
CAS No.: 1976-98-3
M. Wt: 307.17 g/mol
InChI Key: KSKJBRYLJGRXCN-UHFFFAOYSA-N
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Description

Candicine iodide is a quaternary ammonium salt derived from the methylation of hordenine (p-hydroxy-4-phenylethyldimethylamine) . It is structurally characterized by a phenethylamine backbone substituted with three methyl groups and an iodide counterion. Naturally occurring candicine has been isolated from the rootlets of barley (Hordeum distichon), and both synthetic and natural forms exhibit identical biological activities, particularly in ganglion-stimulating actions . Its molecular formula is $ C{11}H{18}N^+ \cdot I^- $, and it belongs to the phenethylamine class of compounds, which are notable for their roles in alkaloid biosynthesis and neurotransmitter mimicry .

Properties

CAS No.

1976-98-3

Molecular Formula

C11H18INO

Molecular Weight

307.17 g/mol

IUPAC Name

2-(4-hydroxyphenyl)ethyl-trimethylazanium;iodide

InChI

InChI=1S/C11H17NO.HI/c1-12(2,3)9-8-10-4-6-11(13)7-5-10;/h4-7H,8-9H2,1-3H3;1H

InChI Key

KSKJBRYLJGRXCN-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCC1=CC=C(C=C1)O.[I-]

Origin of Product

United States

Preparation Methods

Candicine iodide can be synthesized through the methylation of tyramine. The reaction involves the use of methyl iodide as the methylating agent. The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction. The product, this compound, is then purified through recrystallization .

Chemical Reactions Analysis

Candicine iodide undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The iodide ion in this compound can be substituted with other anions such as chloride or bromide. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halide salts for substitution reactions.

Scientific Research Applications

Candicine iodide has several scientific research applications:

Mechanism of Action

Candicine iodide exerts its effects primarily through its interaction with neuromuscular systems. It acts as a neuromuscular blocking agent by interfering with the transmission of nerve impulses to muscles. This is achieved by binding to acetylcholine receptors at the neuromuscular junction, preventing the normal action of acetylcholine and leading to muscle paralysis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Hordenine
  • Structure: Hordenine (4-(2-dimethylaminoethyl)phenol) is the precursor to candicine. It lacks the quaternary ammonium group and iodide ion.
  • Biological Activity: Unlike candicine, hordenine acts as a monoamine oxidase inhibitor and stimulant. Candicine’s quaternary structure enhances its solubility and ionic interactions, making it more effective in receptor binding .
  • Source : Both are found in barley, but hordenine is more abundant in germinating seeds .
Phenethyltrimethylammonium Iodide
  • Structure: A synthetic quaternary ammonium compound with a phenethyl backbone and three methyl groups, identical to candicine but lacking the phenolic hydroxyl group.
  • Biological Activity : Shares candicine’s ganglion-stimulating properties but differs in receptor specificity due to the absence of the hydroxyl group .
Magnoflorine
  • Structure: A benzylisoquinoline alkaloid with a quaternary ammonium group but a more complex tetracyclic structure.
  • Biological Activity : Exhibits antihypertensive and anti-inflammatory effects, contrasting with candicine’s neurological activity .

Table 1: Structural Comparison

Compound Molecular Formula Key Functional Groups Natural Source
Candicine Iodide $ C{11}H{18}IN^+ $ Phenolic OH, Quaternary N⁺ Barley rootlets
Hordenine $ C{10}H{15}NO $ Phenolic OH, Tertiary N Barley seeds
Phenethyltrimethylammonium $ C{11}H{18}N^+ $ Quaternary N⁺ (no OH) Synthetic
Magnoflorine $ C{20}H{24}NO_4^+ $ Benzylisoquinoline, Quaternary N⁺ A. sclerocarpa

Functional Analogues

Berberine
  • Structure: An isoquinoline alkaloid with a planar conjugated system.
  • Biological Activity : In molecular docking studies, berberine shows stronger binding to SLC6A4 (−10.1 kcal mol⁻¹) and MAOA (−8.4 kcal mol⁻¹) compared to candicine (−6.5 and −6.2 kcal mol⁻¹, respectively). This is attributed to berberine’s π–π interactions with aromatic residues like Tyr-197 and Phe-208 .
Inorganic Iodides (e.g., Potassium Iodide)
  • Structure : Simple ionic compounds (e.g., $ \text{KI} $).
  • Biological Activity : While both contain iodide ions, potassium iodide is used for iodine supplementation and radiation protection, contrasting with candicine’s neurological effects .

Table 2: Functional Comparison

Compound Target Protein Binding Energy (kcal mol⁻¹) Primary Application
This compound SLC6A4 −6.5 Ganglion stimulation
MAOA −6.2
Berberine SLC6A4 −10.1 Antidepressant
MAOA −8.4
Potassium Iodide N/A N/A Thyroid protection

Key Research Findings

  • Synthetic vs.
  • Pharmacological Limitations : Candicine’s lower binding affinity compared to berberine suggests it is less suited for antidepressant applications but may have niche roles in neurological research .

Biological Activity

Candicine iodide, a derivative of the alkaloid candicine, has garnered interest due to its biological activities, particularly in pharmacology and toxicology. This article delves into the compound's biological activity, highlighting its mechanisms, effects on various systems, and relevant case studies.

Overview of this compound

Candicine is an alkaloid with a structure that allows it to interact with various biological systems. Its iodide form enhances its biological activity, making it a subject of study for its potential therapeutic and toxicological effects. The compound is known for producing neuromuscular blockade and has been compared to nicotine in its physiological effects.

This compound exerts its biological effects primarily through the following mechanisms:

  • Neuromuscular Blockade : Similar to nicotine, candicine can stimulate and subsequently block ganglionic transmission. This action is evident in various animal models where it has shown curare-like effects, leading to muscle paralysis at higher doses .
  • Cardiovascular Effects : In studies involving rabbits and cats, this compound administration resulted in significant cardiovascular disturbances. For instance, intravenous doses in rabbits led to respiratory issues and cardiovascular instability lasting up to 15 minutes .
  • Respiratory Effects : The compound has been observed to induce respiratory stimulation at lower doses while causing apnea at higher concentrations .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study/Source Model Organism Dosage Effects Observed
Reti's Pharmacological StudiesDogs6 mg/kgCurare-like neuromuscular blockade
Japanese PharmacologistsRabbits0.6 mg/kg (i.v.)Respiratory and cardiovascular disturbances
Japanese PharmacologistsCats0.06–0.12 mg/kg (i.v.)Sustained respiratory stimulation; elevated blood pressure

Case Studies

Several case studies have highlighted the clinical implications of this compound:

  • Neuromuscular Effects : In a retrospective evaluation involving animal models, this compound was administered to assess its neuromuscular blocking properties. Results indicated that doses as low as 2.1 mg/kg could lead to apnea and death in rabbits, showcasing its potent effects on respiratory function .
  • Pharmacological Investigations : A series of experiments conducted on frogs demonstrated that candicine could induce significant changes in muscle contraction patterns, suggesting its potential use as a neuromuscular agent in therapeutic settings .
  • Toxicological Assessments : Toxicity studies revealed that parenteral administration of candicine leads to symptoms consistent with neuromuscular blockade, emphasizing the need for caution in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Candicine Iodide in academic settings?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between candicine and iodide salts under controlled conditions (e.g., inert atmosphere, solvent polarity optimization). Characterization requires multi-modal analysis:

  • X-ray Diffraction (XRD) for crystallographic structure validation .
  • Spectroscopic Techniques (e.g., NMR, IR) to confirm functional groups and purity .
  • Elemental Analysis to verify stoichiometry .
    • Data Consideration : Reproducibility hinges on precise control of reaction parameters (temperature, solvent ratios). Document raw data and uncertainties (e.g., crystallinity variations) to ensure replicability .

Q. How can researchers design experiments to assess this compound’s stability under varying environmental conditions?

  • Methodological Answer :

  • Controlled Degradation Studies : Expose samples to stressors (light, humidity, temperature) and monitor changes via HPLC or mass spectrometry .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions .
    • Experimental Design : Include triplicate samples and negative controls to isolate degradation pathways. Report confidence intervals for degradation rates .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermal stability across studies be resolved?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare experimental conditions (e.g., heating rates, sample preparation) from conflicting studies .
  • Error Source Identification : Quantify instrumental uncertainties (e.g., DSC calibration drift) and methodological biases (e.g., sample polymorphism) .
  • Replication Studies : Reproduce experiments with standardized protocols to isolate variables .
    • Example Data Conflict :
StudyDecomposition Temp. (°C)Methodology
A210 ± 5TGA (N₂)
B195 ± 3DSC (air)
  • Resolution : Differences may arise from atmospheric conditions (oxidative vs. inert) or heating gradients .

Q. What computational approaches are suitable for modeling this compound’s reactivity in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predict electronic properties and binding affinities with target proteins .
  • Molecular Dynamics (MD) Simulations : Study solvation effects and conformational changes in physiological environments .
    • Validation : Compare computational results with empirical data (e.g., IC₅₀ values from enzyme inhibition assays) .

Q. How can researchers integrate primary experimental data with secondary literature to address gaps in this compound’s pharmacological profile?

  • Methodological Answer :

  • Hybrid Analysis : Combine in vitro toxicity data with cheminformatics databases (e.g., PubChem, ChEMBL) to predict ADMET properties .
  • Bias Mitigation : Critically evaluate literature for methodological limitations (e.g., small sample sizes, lack of dose-response curves) .
    • Example Workflow :

Conduct dose-dependent cytotoxicity assays.

Cross-reference results with existing pharmacokinetic models.

Identify discrepancies (e.g., unexpected bioavailability) for further investigation .

Methodological Best Practices

  • Data Transparency : Publish raw datasets and processing scripts to facilitate peer validation .
  • Hypothesis Refinement : Iteratively revise research questions to align with emerging data (e.g., unexpected crystal polymorphism) .
  • Ethical Compliance : Obtain institutional approvals for studies involving bioassays or human-derived cell lines .

Common Pitfalls to Avoid

  • Overgeneralization : Avoid broad claims (e.g., "universal solvent effects") without empirical support .
  • Neglecting Error Margins : Report uncertainties in measurements (e.g., ±SD in spectroscopic readings) .
  • Literature Gaps : Explicitly state limitations in existing studies (e.g., lack of long-term stability data) .

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